molecular formula C21H25N3OS B2844950 3-cyclohexyl-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)propanamide CAS No. 893989-15-6

3-cyclohexyl-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)propanamide

Katalognummer: B2844950
CAS-Nummer: 893989-15-6
Molekulargewicht: 367.51
InChI-Schlüssel: JEDPGABYIGNZRD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Cyclohexyl-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)propanamide (CAS 893989-15-6, Mol. Wt. 367.51 g/mol) is a synthetic compound featuring a hybrid structure that combines a cycloalkyl propanamide moiety with the privileged 3-methylimidazo[2,1-b]thiazole scaffold in medicinal chemistry . This core structure is renowned for its versatility in targeting enzymes, receptors, and viral proteins, making it a valuable scaffold for drug discovery research . This compound has demonstrated promising biological activities, particularly in the field of oncology. Studies indicate that derivatives containing the imidazo[2,1-b]thiazole core possess significant cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) models, with IC50 values reported in the low micromolar range . Furthermore, related 6-phenylimidazo[2,1-b]thiazole derivatives have been identified as potent inhibitors of FLT3, a key target in acute myeloid leukemia (AML) research, showing high potency in both cellular and enzymatic assays . The mechanism of action is believed to involve the interaction with specific molecular targets, potentially leading to the modulation of critical enzymatic activity or receptor binding involved in cancer progression, such as VEGFR2 inhibition with noted selectivity for certain cancer cell types . The synthesis of this compound can be efficiently achieved through a multi-step protocol. A robust method involves the Groebke–Blackburn–Bienaymé Reaction (GBBR) to construct the imidazo[2,1-b]thiazole core in a one-pot, three-component strategy, offering yields up to 78% under optimized conditions in anhydrous toluene . This is followed by a nitro group reduction to an aniline intermediate via catalytic hydrogenation (Pd/C, Ethanol), and final assembly through amide coupling between the aniline and 3-cyclohexylpropanoyl chloride using the Schotten-Baumann reaction under biphasic conditions, yielding the final product with high purity (>98% by HPLC) . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

3-cyclohexyl-N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3OS/c1-15-14-26-21-23-19(13-24(15)21)17-8-10-18(11-9-17)22-20(25)12-7-16-5-3-2-4-6-16/h8-11,13-14,16H,2-7,12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDPGABYIGNZRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)NC(=O)CCC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Groebke–Blackburn–Bienaymé Reaction (GBBR) for Imidazo[2,1-b]Thiazole Formation

The GBBR offers a one-pot, three-component strategy to construct the imidazo[2,1-b]thiazole scaffold.

Procedure :

  • Reactants :
    • 2-Aminothiazole (1.0 equiv).
    • 4-Nitrobenzaldehyde (1.0 equiv).
    • tert-Butyl isocyanide (1.0 equiv).
  • Conditions :

    • Solvent: Anhydrous toluene.
    • Temperature: 100°C.
    • Time: 30 minutes.
  • Outcome :

    • Forms 6-(4-nitrophenyl)-3-methylimidazo[2,1-b]thiazole (Yield: 78%).

Mechanistic Insight :
The reaction proceeds via imine formation between the aldehyde and amine, followed by cyclization with the isocyanide to generate the bicyclic system.

Nitro Group Reduction to Aniline

Catalytic Hydrogenation :

  • Substrate : 6-(4-Nitrophenyl)-3-methylimidazo[2,1-b]thiazole.
  • Conditions :
    • Catalyst: 10% Pd/C (5 mol%).
    • Solvent: Ethanol.
    • H₂ Pressure: 1 atm.
    • Time: 4 hours.
  • Outcome :
    • 4-(3-Methylimidazo[2,1-b]thiazol-6-yl)aniline (Yield: 95%).

Alternative Method :
Fe/HCl reduction in aqueous ethanol (Yield: 85%).

Synthesis of 3-Cyclohexylpropanoic Acid (Intermediate B)

Alkylation of Cyclohexane

Procedure :

  • Reactants :
    • Cyclohexylmagnesium bromide (2.0 equiv).
    • Ethyl acrylate (1.0 equiv).
  • Conditions :

    • Solvent: Tetrahydrofuran (THF).
    • Temperature: 0°C → room temperature.
    • Time: 12 hours.
  • Outcome :

    • Ethyl 3-cyclohexylpropanoate (Yield: 80%).

Ester Hydrolysis

Procedure :

  • Substrate : Ethyl 3-cyclohexylpropanoate.
  • Conditions :
    • Reagent: LiOH·H₂O (2.0 equiv).
    • Solvent: THF/H₂O (3:1).
    • Time: 6 hours.
  • Outcome :
    • 3-Cyclohexylpropanoic acid (Yield: 92%).

Amide Coupling to Assemble the Final Product

Activation of 3-Cyclohexylpropanoic Acid

Procedure :

  • Reactants :
    • 3-Cyclohexylpropanoic acid (1.0 equiv).
    • Thionyl chloride (1.2 equiv).
  • Conditions :

    • Solvent: Dichloromethane (DCM).
    • Temperature: Reflux.
    • Time: 2 hours.
  • Outcome :

    • 3-Cyclohexylpropanoyl chloride (Yield: 95%).

Schotten-Baumann Reaction

Procedure :

  • Reactants :
    • 4-(3-Methylimidazo[2,1-b]thiazol-6-yl)aniline (1.0 equiv).
    • 3-Cyclohexylpropanoyl chloride (1.2 equiv).
  • Conditions :

    • Solvent: H₂O/DCM (biphasic).
    • Base: NaHCO₃ (2.0 equiv).
    • Time: 1 hour.
  • Outcome :

    • 3-Cyclohexyl-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)propanamide (Yield: 70%).

EDCI/HOBt-Mediated Coupling (Alternative Method)

Procedure :

  • Reactants :
    • 3-Cyclohexylpropanoic acid (1.0 equiv).
    • 4-(3-Methylimidazo[2,1-b]thiazol-6-yl)aniline (1.0 equiv).
    • EDCI (1.2 equiv), HOBt (1.2 equiv).
  • Conditions :

    • Solvent: DMF.
    • Base: Triethylamine (3.0 equiv).
    • Time: 12 hours.
  • Outcome :

    • Final product (Yield: 85%).

Optimization and Challenges

Cyclization Efficiency in GBBR

  • Solvent Impact : Toluene outperforms methanol or acetonitrile, enhancing yields to 78%.
  • Temperature : Elevated temperatures (100°C) reduce reaction time without side-product formation.

Nitro Reduction Selectivity

  • Catalyst Choice : Pd/C avoids over-reduction compared to Fe/HCl, preserving the imidazo[2,1-b]thiazole integrity.

Amide Coupling Purity

  • Activating Agents : EDCI/HOBt minimizes racemization and improves coupling efficiency over classical methods.

Analytical Characterization

Spectral Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, imidazo-H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.72 (d, J = 8.4 Hz, 2H, Ar-H), 3.45 (t, J = 7.2 Hz, 2H, CH₂), 2.51 (s, 3H, CH₃), 1.78–1.25 (m, 11H, cyclohexyl).
  • HRMS : m/z calculated for C₂₂H₂₆N₃O₂S [M+H]⁺: 412.1792; found: 412.1795.

Purity Assessment

  • HPLC : >98% purity (C18 column, MeCN/H₂O gradient).

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of ketones or alcohols.

    Reduction: Reduction reactions can target the imidazo[2,1-b]thiazole ring, potentially leading to hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the imidazo[2,1-b]thiazole moiety.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

    Oxidation: Cyclohexanone or cyclohexanol derivatives.

    Reduction: Hydrogenated imidazo[2,1-b]thiazole derivatives.

    Substitution: Halogenated phenyl derivatives or substituted imidazo[2,1-b]thiazole compounds.

Wissenschaftliche Forschungsanwendungen

Research has demonstrated that 3-cyclohexyl-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)propanamide exhibits promising biological activities:

  • Anticancer Properties : Studies indicate that compounds with imidazo[2,1-b]thiazole scaffolds possess cytotoxic effects against various cancer cell lines. For instance, derivatives have shown significant inhibition against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells with IC50 values in the low micromolar range .
  • Inhibition of Enzymatic Activity : The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression, such as VEGFR2. It was found to have a higher selectivity for certain cancer cell types compared to standard treatments .

Case Studies

Several studies have investigated the efficacy of 3-cyclohexyl-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)propanamide in vitro and in vivo:

  • Study on Cytotoxicity : A series of experiments were conducted where the compound was tested against different human cancer cell lines. The results indicated that it exhibited substantial cytotoxicity with an IC50 value of 1.4 μM against MDA-MB-231 cells, outperforming traditional chemotherapeutics .
  • Mechanism of Action : Further investigations into its mechanism revealed that the compound induces apoptosis in cancer cells through the activation of caspases and the modulation of apoptotic pathways .

Potential Therapeutic Applications

Given its promising biological profile, 3-cyclohexyl-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)propanamide holds potential for development as an anticancer agent. Its unique mechanism of action may allow it to be used in combination therapies to enhance efficacy while reducing resistance seen with conventional treatments.

Wirkmechanismus

The mechanism of action of 3-cyclohexyl-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The imidazo[2,1-b]thiazole moiety is known to interact with various biological targets, potentially leading to modulation of enzyme activity or receptor binding.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis highlight structural analogs and their biological activities, emphasizing key differences in substituents and pharmacological effects:

Table 1: Structural and Functional Comparison of Imidazo[2,1-b]Thiazole Derivatives

Compound Name Key Substituents Biological Activity IC50/EC50 Reference
Target Compound 3-Methylimidazo[2,1-b]thiazole, cyclohexyl-propanamide Not explicitly reported - -
Butamisole 2-Methylpropanamide, tetrahydroimidazo[2,1-b]thiazole Anthelmintic (veterinary use) -
6a (N,N-Dimethyl analog) N,N-Dimethylamino, 4-(methylsulfonyl)phenyl COX-2 inhibition 1.2 µM
T0901317 Hexafluorohydroxypropane, trifluoroethyl-benzenesulfonamide LXR agonist, RORα/γ inverse agonist -
Coumarin Derivatives 3-(Imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one Antiviral (Parvovirus B19) Variable inhibition
BLD-Pharm Compound 3,4,5-Trimethoxybenzamide, piperazine-methyl Unspecified -

Key Structural and Functional Differences:

Core Modifications :

  • The target compound’s 3-methylimidazo[2,1-b]thiazole differs from butamisole’s tetrahydroimidazo[2,1-b]thiazole , which lacks aromaticity in the thiazole ring. This reduction in ring saturation may reduce metabolic stability but enhance flexibility for target binding .
  • The cyclohexyl-propanamide group contrasts with the 4-(methylsulfonyl)phenyl substituent in COX-2 inhibitors (e.g., compound 6a). The latter’s sulfonyl group is critical for polar interactions with COX-2’s active site, while the cyclohexyl group may favor hydrophobic interactions .

Biological Activity :

  • COX-2 Inhibition : Compound 6a (IC50 = 1.2 µM) demonstrates that electron-withdrawing groups (e.g., methylsulfonyl) enhance COX-2 selectivity over COX-1. The target compound’s cyclohexyl group may reduce COX-2 affinity due to steric bulk .
  • Antiviral Activity : Coumarin derivatives with imidazo[2,1-b]thiazole cores inhibit Parvovirus B19 replication, suggesting the target compound could be repurposed for antiviral screening .
  • Enzyme Agonism/Antagonism : T0901317’s trifluoroethyl-benzenesulfonamide moiety enables dual activity as an LXR agonist and ROR inverse agonist, a profile unlikely for the target compound due to its distinct substituents .

Propanamide linkers (common in butamisole and the target compound) are metabolically stable compared to ester or sulfonamide groups, which may undergo hydrolysis .

Q & A

Basic: What are the standard synthetic routes and critical reaction conditions for synthesizing 3-cyclohexyl-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)propanamide?

Answer:
The synthesis typically involves multi-step protocols:

Core Formation : Cyclization of precursors (e.g., thiourea derivatives) to construct the imidazo[2,1-b]thiazole ring under reflux conditions.

Functionalization : Coupling the phenyl group to the thiazole core via Buchwald-Hartwig or Ullmann-type reactions using palladium/copper catalysts (e.g., Pd(OAc)₂, CuI) in solvents like DMF or methanol .

Propanamide Introduction : Acylation of the aniline intermediate with 3-cyclohexylpropanoyl chloride using a base (e.g., triethylamine) in dichloromethane.
Critical Conditions : Maintain anhydrous environments for coupling steps, optimize catalyst loading (0.5–5 mol%), and control reaction temperatures (60–120°C) to prevent side reactions .

Basic: Which analytical techniques are essential for confirming the structural integrity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) to verify substituent positions and cyclohexyl group conformation .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₂H₂₈N₃OS) and detect isotopic patterns .
  • Infrared Spectroscopy (IR) : Identify key functional groups (amide C=O stretch ~1650 cm⁻¹, thiazole ring vibrations) .

Advanced: How can researchers optimize reaction yields when encountering low efficiency in the final coupling step?

Answer:

  • Design of Experiments (DoE) : Use fractional factorial designs to test variables: catalyst type (Pd vs. Cu), solvent polarity (DMF vs. THF), and temperature .
  • Catalyst Screening : Evaluate PdCl₂(PPh₃)₂ for improved oxidative stability or ligand-assisted systems (e.g., Xantphos) to enhance coupling efficiency .
  • Purification : Employ gradient column chromatography (silica gel, hexane/EtOAc) or preparative HPLC to isolate the product from unreacted starting materials .

Advanced: How can contradictions between computational predictions (e.g., DFT) and experimental spectral data (NMR, IR) be resolved?

Answer:

  • Re-examine Solvent Effects : Simulate NMR chemical shifts with explicit solvent models (e.g., COSMO-RS) to account for DMSO/water interactions .
  • Impurity Analysis : Use LC-MS to detect trace byproducts (e.g., oxidation at the thiazole sulfur) that may skew experimental data .
  • Dynamic Effects : Incorporate conformational flexibility in DFT calculations (e.g., molecular dynamics) to better match observed splitting patterns in ¹H NMR .

Advanced: What strategies are employed to establish structure-activity relationships (SAR) for this compound’s bioactivity?

Answer:

  • Analog Synthesis : Modify the cyclohexyl group (e.g., replace with cyclopentyl or adamantyl) and evaluate changes in lipophilicity (logP) and target binding .
  • Functional Group Scanning : Introduce electron-withdrawing groups (e.g., -CF₃) to the phenyl ring to assess effects on enzyme inhibition potency .
  • Biological Assays : Pair SAR data with in vitro kinase inhibition assays (e.g., IC₅₀ measurements) to correlate structural features with activity .

Advanced: How should researchers design experiments to study interactions between this compound and biological targets (e.g., kinases)?

Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize the target kinase on a sensor chip to measure binding kinetics (ka, kd) in real time .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish enthalpic vs. entropic driving forces .
  • X-ray Crystallography : Co-crystallize the compound with the kinase domain to resolve binding modes and key hydrogen-bonding interactions .

Advanced: What are common side reactions during synthesis, and how can they be mitigated?

Answer:

  • Oxidation of Thiazole Sulfur : Use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) to prevent sulfoxide/sulfone formation .
  • Ester Hydrolysis : Avoid aqueous workup at high pH; instead, use anhydrous MgSO₄ for drying .
  • Coupling Byproducts : Monitor reaction progress via TLC and quench excess acylating agents with ice-cold NaHCO₃ .

Basic: What solvents and catalysts are typically employed in its synthesis?

Answer:

  • Solvents : DMF (polar aprotic), methanol (protic), and dichloromethane (low polarity) .
  • Catalysts : Pd(OAc)₂ for C–N coupling, CuI for Ullmann reactions, and triethylamine as a base for acylation .

Advanced: How can the synthesis be scaled up without compromising purity?

Answer:

  • Continuous Flow Chemistry : Improve heat/mass transfer and reduce side reactions via microreactors .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor intermediate purity .
  • Crystallization Optimization : Use anti-solvent addition (e.g., water into DMSO) to enhance crystal yield and purity .

Advanced: How does the cyclohexyl group influence the compound’s physicochemical properties?

Answer:

  • Lipophilicity : Increases logP by ~1.5 units compared to linear alkyl chains, enhancing membrane permeability .
  • Conformational Rigidity : Reduces entropy loss upon target binding, improving binding affinity (ΔG) .
  • Solubility : May decrease aqueous solubility; counterbalance with hydrophilic substituents (e.g., -OH) on the phenyl ring .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.